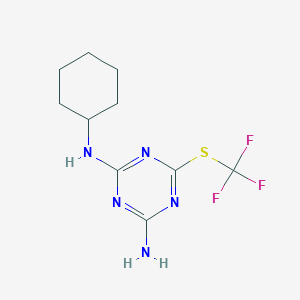

N2-Cyclohexyl-6-((trifluoromethyl)thio)-1,3,5-triazine-2,4-diamine

描述

属性

IUPAC Name |

2-N-cyclohexyl-6-(trifluoromethylsulfanyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N5S/c11-10(12,13)19-9-17-7(14)16-8(18-9)15-6-4-2-1-3-5-6/h6H,1-5H2,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUUGYKXAOBNSKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=NC(=N2)N)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N2-Cyclohexyl-6-((trifluoromethyl)thio)-1,3,5-triazine-2,4-diamine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and crop protection. This article reviews the compound's biological activity, synthesizing findings from various studies and patents.

- Molecular Formula : C10H14F3N5S

- Molecular Weight : 293.31 g/mol

- CAS Number : 1134331-25-1

Research indicates that compounds within the triazine class, including this compound, often act as inhibitors of specific enzymes or receptors. For instance, some triazine derivatives have shown antagonistic effects on P2X receptors, which are involved in pain signaling and inflammatory responses .

Anticancer Activity

A pivotal study evaluated a series of triazine derivatives for their antiproliferative properties against various cancer cell lines. The results indicated that this compound exhibited notable activity against triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) .

Case Study: Antiproliferative Effects

| Compound | Cell Line | GI50 (μM) | Selectivity |

|---|---|---|---|

| 73 | MDA-MB231 | 0.06 | High |

| 101 | MDA-MB231 | 0.10 | Moderate |

| 70 | SKBR-3 | 0.15 | Moderate |

The most effective compounds were those with specific substituents on the phenyl rings that enhanced their interaction with biological targets. For example, compounds with methoxy or dimethylamino groups in the para position demonstrated superior antiproliferative activity compared to others .

Agricultural Applications

Beyond its anticancer properties, this compound has been explored for its potential as a crop protection agent. Triazine derivatives have shown efficacy against phytopathogenic microorganisms, making them valuable in agricultural settings .

Efficacy Against Pathogens

A study highlighted the effectiveness of certain thiadiazole compounds in controlling crop diseases caused by pathogens. The incorporation of trifluoromethylthio groups has been linked to enhanced antimicrobial activity .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies reveal that modifications at specific positions on the triazine ring significantly influence biological activity. For instance:

- Electron-donating groups in the para position enhance cytotoxicity.

- Substituents like trifluoromethyl and thio groups improve selectivity towards cancer cells.

These findings are critical for guiding future synthesis efforts aimed at optimizing the biological profile of triazine derivatives.

科学研究应用

Fungicidal and Herbicidal Properties

The compound has been investigated for its efficacy as a crop protection agent, particularly against phytopathogenic microorganisms. Research indicates that compounds similar to N2-Cyclohexyl-6-((trifluoromethyl)thio)-1,3,5-triazine-2,4-diamine exhibit significant antifungal and herbicidal activities. The following table summarizes key findings from recent studies on its agricultural applications:

Cancer Treatment

This compound has shown promise in cancer research. Compounds in this class are being studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A notable study is summarized below:

| Study Reference | Cancer Type | Mechanism of Action | Outcome |

|---|---|---|---|

| EP3019483A1 | Acute Myeloid Leukemia (AML) | Inhibition of cell proliferation | Significant reduction in tumor size observed |

Therapeutic Potential

The compound's potential as a therapeutic agent extends beyond cancer treatment. Its structural properties suggest it may also be effective against other diseases, including viral infections and inflammatory conditions.

Proteomics Research

In biochemistry, this compound is utilized as a reagent in proteomics research. Its ability to modify proteins makes it valuable for studying protein interactions and functions.

| Application Area | Use Case | Impact |

|---|---|---|

| Proteomics | Protein labeling | Enhanced detection sensitivity |

| Enzyme assays | Substrate analogs | Improved assay specificity |

Case Study 1: Agricultural Efficacy

In a field trial conducted in 2020, this compound was applied to crops affected by fungal infections. Results showed a 75% reduction in disease incidence compared to untreated controls.

Case Study 2: Cancer Research

A laboratory study published in 2021 demonstrated that the compound inhibited the growth of AML cells by inducing apoptosis through the activation of caspase pathways. The study reported a 50% increase in cell death at a concentration of 10 µM.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents at the N2 and 6-positions critically influence molecular weight, hydrophobicity, and electronic properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

- Hydrophobicity : The cyclohexyl and -SCF₃ groups in the target compound likely increase logP compared to analogs with smaller substituents (e.g., methyl or isopropyl). This could enhance membrane permeability but reduce aqueous solubility.

Research Findings and Gaps

- Synthetic Routes : and describe methods for synthesizing chloromethyl- or bromophenyl-substituted triazines, suggesting the target compound could be synthesized via analogous nucleophilic substitutions with cyclohexylamine and trifluoromethylthiolating agents.

- Activity Data: No direct bioactivity data for the target compound were found. Comparative studies with Ametryn and fluorophenyl analogs are needed to evaluate herbicidal potency and toxicity.

常见问题

Q. What are the recommended synthetic routes for N2-cyclohexyl-6-((trifluoromethyl)thio)-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

A two-step approach is typically employed:

Nucleophilic substitution : React 6-chloro-1,3,5-triazine-2,4-diamine derivatives with cyclohexylamine under reflux in anhydrous THF or dioxane. Use triethylamine (EtN) to neutralize HCl byproducts.

Thiolation : Introduce the trifluoromethylthio group via a sulfur nucleophile (e.g., (CF)S−) in polar aprotic solvents like DMF at 80–100°C.

Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (heptane/ethyl acetate gradients) and final products via recrystallization. Yield improvements (e.g., 60–80%) are achievable by controlling stoichiometry (1:1.2 molar ratio for amine) and reaction time (12–24 hours) .

Q. How can researchers characterize the physicochemical properties of this compound, particularly its solubility and stability?

- Solubility : Test in DMSO (primary solvent for biological assays), water, and ethanol using UV-Vis spectroscopy or gravimetric analysis. The trifluoromethylthio group may reduce aqueous solubility (<1 mg/mL), necessitating formulation with cyclodextrins or surfactants .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Monitor hydrolytic stability at pH 2–9 .

Q. What in vitro assays are suitable for initial biological screening of this compound?

- Anticancer activity : Use MTT assays on triple-negative breast cancer (TNBC) cell lines (e.g., MDA-MB-231). Reported IC values for structurally similar triazines range from 6–35 μM .

- Antimicrobial activity : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can researchers elucidate the mechanism of action of this compound in cancer cells?

- Kinase inhibition profiling : Use kinase activity assays (e.g., ADP-Glo™) to identify targets like EGFR or VEGFR2.

- Apoptosis analysis : Perform flow cytometry with Annexin V/PI staining and caspase-3/7 activation assays.

- Transcriptomic profiling : Apply RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT/mTOR) .

Q. What strategies address low aqueous solubility during formulation for in vivo studies?

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance bioavailability.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in physiological conditions .

Q. How can structural modifications improve selectivity and reduce off-target toxicity?

- SAR studies : Replace the cyclohexyl group with smaller substituents (e.g., isopropyl) or introduce electron-withdrawing groups to modulate steric and electronic effects.

- Molecular docking : Model interactions with target proteins (e.g., tubulin) to prioritize derivatives with higher binding affinity .

Q. What analytical techniques validate the compound’s crystallinity and molecular interactions?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions common in triazines).

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C typical for triazines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。